

Pharmacological Profile of YS 035 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS 035 hydrochloride, a derivative of the well-known calcium channel blocker verapamil, exhibits a multi-channel inhibitory profile, primarily targeting key ion channels involved in cardiac and neuronal excitability. This technical guide provides a comprehensive overview of the pharmacological properties of **YS 035 hydrochloride**, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and an exploration of the potential signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular and neuroscience drug discovery and development.

Introduction

YS 035 hydrochloride, with the chemical name N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound that has been characterized as a calcium channel blocker.[1][2][3] Beyond its effects on calcium channels, research has revealed its inhibitory action on other critical ion channels, including pacemaker currents and various potassium outward currents.[1][4] This multi-target profile results in a striking prolongation of the cardiac action potential, highlighting its potential as a tool for studying cardiac electrophysiology and arrhythmias.[1][3] This guide synthesizes the available pharmacological data on **YS 035 hydrochloride** to provide a detailed technical resource.

Mechanism of Action

YS 035 hydrochloride exerts its pharmacological effects through the inhibition of several key ion channels and transporters:

- **Calcium Channel Blockade:** As a verapamil derivative, **YS 035 hydrochloride** functions as a Ca^{2+} blocker.^{[1][2]} It has been shown to inhibit Ca^{2+} uptake in various cell types, including muscle cells, brain synaptosomes, and kidney fibroblasts.^[2]
- **Inhibition of Pacemaker Current (I_f / I_h):** The compound effectively blocks the pacemaker current, which is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.^{[1][4]} This current is crucial for initiating the diastolic depolarization in pacemaker cells of the heart and for regulating neuronal rhythmicity.
- **Inhibition of Potassium Outward Currents:** **YS 035 hydrochloride** inhibits several types of potassium outward currents that are responsible for the repolarization phase of the action potential.^{[1][4]} This inhibition contributes significantly to the prolongation of the action potential duration.
- **Inhibition of $\text{Na}^+/\text{Ca}^{2+}$ Exchanger (NCX):** The compound has been shown to inhibit the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, a key regulator of intracellular calcium homeostasis.^[2]

The combined effect of these inhibitory actions leads to a significant prolongation of the cardiac action potential duration.^[1]

Quantitative Pharmacological Data

The inhibitory potency of **YS 035 hydrochloride** against various ion channels has been quantified in electrophysiological studies. The following tables summarize the available data.

Table 1: Inhibitory Potency (IC_{50}) of **YS 035 Hydrochloride** on Cardiac Ion Currents

| Ion Current | Channel Type | Preparation | IC50 (μM) | Reference |
|---------------------------------|--------------------------|-------------------------------|-----------|---------------------|
| Transient Outward Current (Ito) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | ~14 | [1] |
| Pacemaker Current (If) | HCN Channel | Sheep cardiac Purkinje fibers | ~5 | [1] |

Table 2: Percentage Inhibition by **YS 035 Hydrochloride** (100 μM) on Other Cardiac Currents

| Ion Current | Channel Type | Preparation | % Inhibition | Reference |
|--|-----------------------------|-------------------------------|----------------------------|---------------------|
| Inwardly Rectifying K+ Current (Ik1) | Inward Rectifier K+ channel | Sheep cardiac Purkinje fibers | 53% | [1] |
| Initially Activating Outward Current (Iinst) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | 27% | [1] |
| Delayed Outward Current (IK) | Voltage-gated K+ channel | Sheep cardiac Purkinje fibers | Not significantly affected | [1] |

Table 3: Inhibitory Potency (Ki) of **YS 035 Hydrochloride** on the Na+/Ca2+ Exchanger

| Transporter | Mechanism | Preparation | Ki (μM) | Reference |
|--------------------|---------------------------|--------------------|---------|---------------------|
| Na+/Ca2+ Exchanger | Inhibition of Ca2+ uptake | Diverse cell types | 28 | [2] |

Experimental Protocols

This section details the methodologies employed to characterize the pharmacological profile of **YS 035 hydrochloride**.

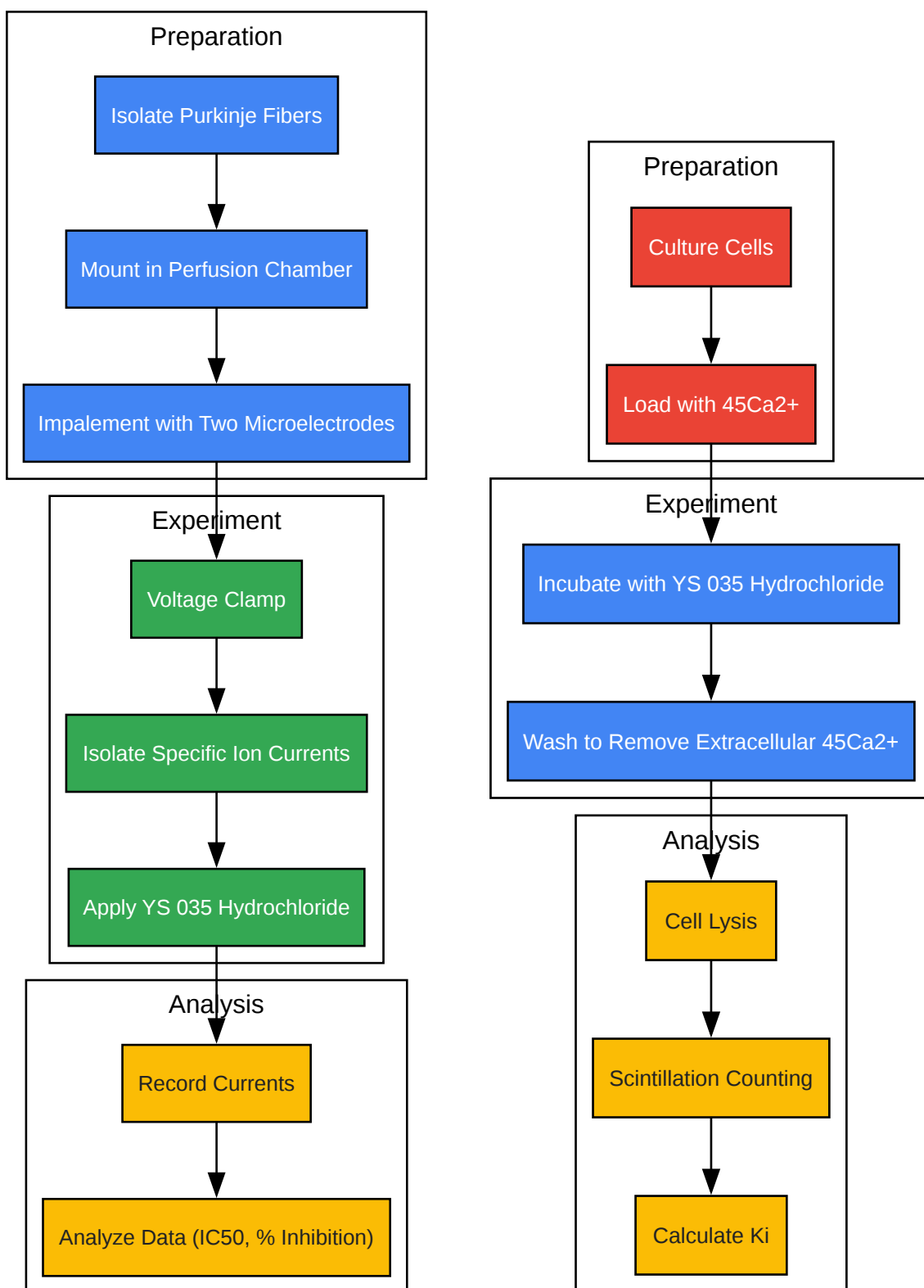
Two-Microelectrode Voltage-Clamp Technique in Sheep Cardiac Purkinje Fibers

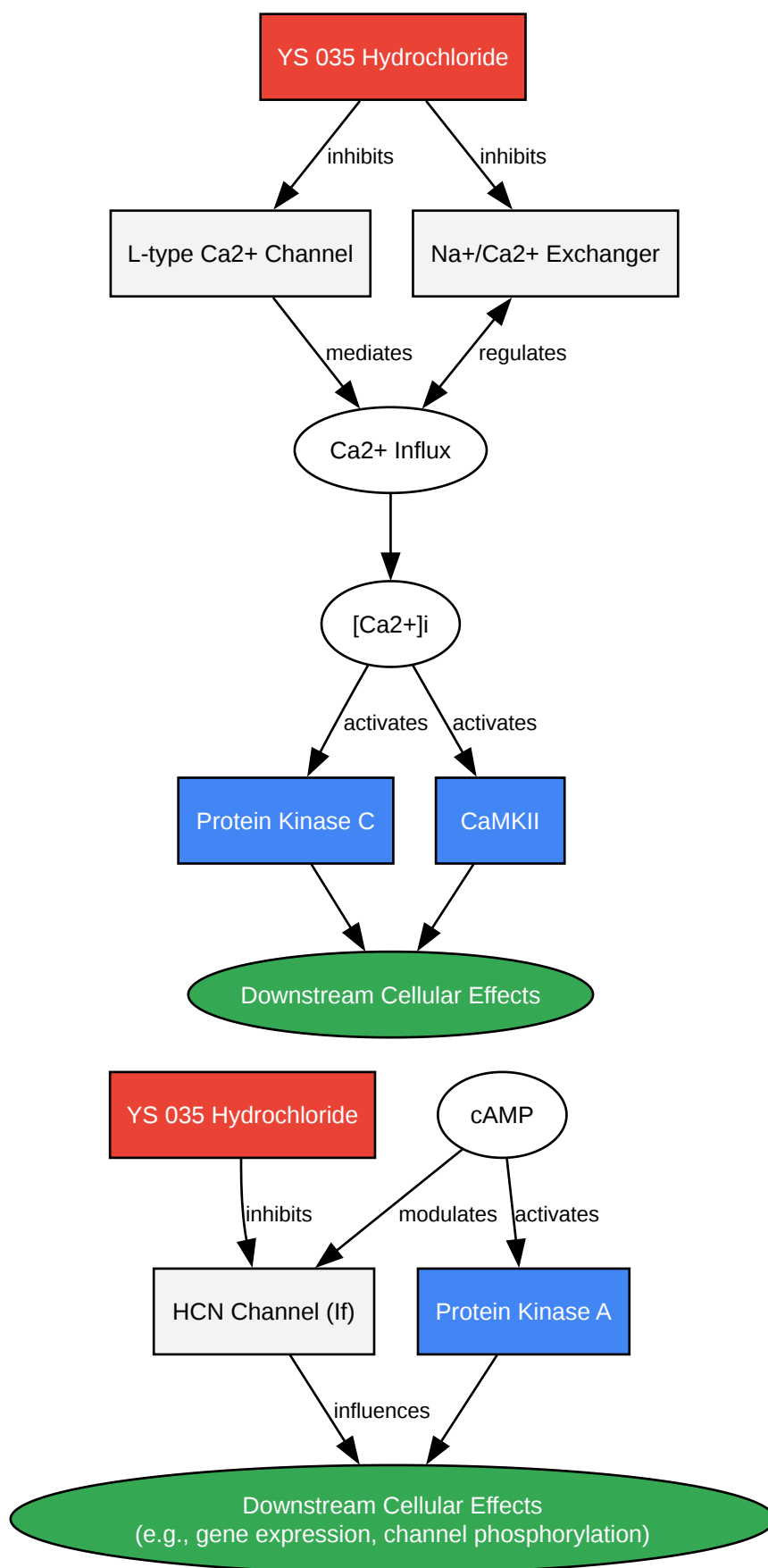
This technique was utilized to measure the effects of **YS 035 hydrochloride** on various ion currents in cardiac Purkinje fibers.[\[1\]](#)

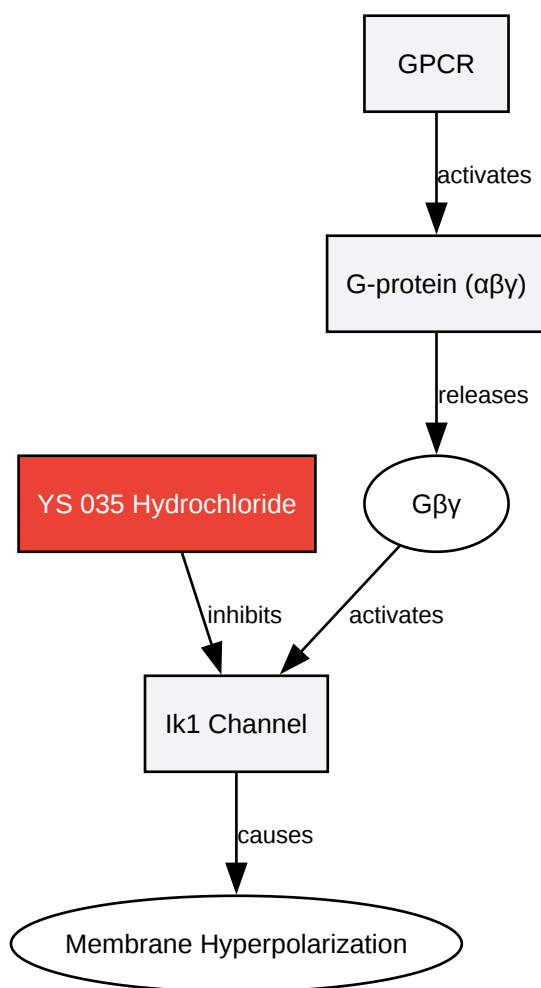
Protocol:

- **Preparation of Purkinje Fibers:** Isolate Purkinje fibers from sheep hearts.
- **Mounting and Perfusion:** Mount the fibers in a perfusion chamber and superfuse with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature.
- **Microelectrode Impalement:** Impale the fiber with two sharp microelectrodes filled with an appropriate electrolyte solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
- **Voltage Clamp:** Use a voltage-clamp amplifier to hold the membrane potential at a desired level (holding potential) and to apply specific voltage protocols (voltage steps or ramps) to elicit and measure specific ion currents.
- **Isolation of Specific Currents:**
 - **Transient Outward Current (I_{to}):** Apply depolarizing voltage steps from a holding potential that inactivates sodium channels but allows for the activation of I_{to}.
 - **Pacemaker Current (I_f):** Apply hyperpolarizing voltage steps from a holding potential to activate the inward pacemaker current.
 - **Inwardly Rectifying K⁺ Current (I_{K1}):** Measure the current during hyperpolarizing and depolarizing voltage steps from the resting membrane potential.
- **Drug Application:** Perfuse the preparation with solutions containing different concentrations of **YS 035 hydrochloride**.
- **Data Acquisition and Analysis:** Record the membrane currents before and after drug application. Analyze the data to determine the percentage of inhibition and to construct

concentration-response curves to calculate IC50 values.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]

- To cite this document: BenchChem. [Pharmacological Profile of YS 035 Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662548#pharmacological-profile-of-ys-035-hydrochloride\]](https://www.benchchem.com/product/b1662548#pharmacological-profile-of-ys-035-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com